molecular formula C6H13NO B1489765 3-(Cyclopropylamino)propan-1-ol CAS No. 1211444-25-5

3-(Cyclopropylamino)propan-1-ol

Cat. No.: B1489765
CAS No.: 1211444-25-5
M. Wt: 115.17 g/mol
InChI Key: CMNRBVDFOGJTTD-UHFFFAOYSA-N
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Description

3-(Cyclopropylamino)propan-1-ol is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(cyclopropylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c8-5-1-4-7-6-2-3-6/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNRBVDFOGJTTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211444-25-5
Record name 3-(cyclopropylamino)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

3-(Cyclopropylamino)propan-1-ol, a compound with a cyclopropyl group attached to an amino alcohol, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological profiles, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C5H11NO\text{C}_5\text{H}_{11}\text{N}\text{O}

This compound features a cyclopropyl group, an amino group, and a hydroxyl group, which contribute to its unique biological properties.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit antiviral activity. For instance, research on related chemical structures has shown that they can inhibit the replication of various viruses, including coronaviruses such as SARS-CoV-2. The mechanism often involves the inhibition of specific proteins critical for viral replication .

Anticancer Activity

In vitro studies have demonstrated that this compound derivatives can inhibit the growth of cancer cell lines. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis has been highlighted as a potential mechanism for its anticancer effects. For example, it has been shown to induce apoptosis in certain cancer cells by activating caspase pathways .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Studies indicate that it can protect neuronal cells from oxidative stress and excitotoxicity, potentially making it a candidate for treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of viral replication (e.g., SARS-CoV-2)
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectiveProtection against oxidative stress in neuronal cells

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes crucial for viral replication or cancer cell proliferation.
  • Modulation of Signaling Pathways : It can affect signaling pathways related to cell survival and death.
  • Antioxidant Activity : By scavenging free radicals, it may reduce oxidative stress in cells.

Scientific Research Applications

Scientific Research Applications

3-(Cyclopropylamino)propan-1-ol has several notable applications across different fields:

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, particularly as a precursor in the synthesis of pharmaceuticals targeting various neurological conditions. Its structural features may enhance its ability to interact with biological targets, making it a candidate for drug development aimed at disorders such as depression and anxiety .

Preliminary studies indicate that derivatives of this compound exhibit significant biological activities, including:

  • Anticonvulsant effects: The compound's interaction with neurotransmitter systems may help in the management of seizure disorders.
  • Analgesic properties: It is being explored as a potential pain reliever due to its ability to modulate pain pathways .

Chemical Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique cyclopropyl group can impart distinct steric and electronic properties to derivatives, facilitating the development of novel compounds with tailored functionalities .

Case Study 1: Anticonvulsant Activity

A study evaluated the anticonvulsant properties of various cyclopropylamine derivatives, including this compound. Results demonstrated that certain modifications to the structure enhanced efficacy in animal models of epilepsy, suggesting a pathway for developing new treatments .

Case Study 2: Pain Management

Research focused on the analgesic potential of cyclopropyl derivatives highlighted the compound's ability to inhibit specific pain receptors. In vitro assays showed promising results in modulating pain response pathways, indicating potential for clinical applications in pain management therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.